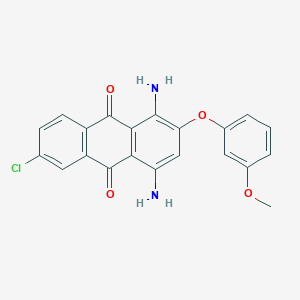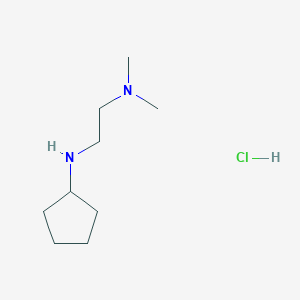
N'-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is an organic compound with the molecular formula C9H20N2. It is a derivative of ethane-1,2-diamine, featuring a cyclopentyl group and two methyl groups attached to the nitrogen atoms. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride typically involves the reaction of cyclopentylamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The final product is typically isolated and purified using advanced techniques, such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms, but lacking the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine, but lacks the additional methyl groups and ethane-1,2-diamine structure.
Uniqueness
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is unique due to the presence of both the cyclopentyl group and the dimethylated ethane-1,2-diamine structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H21ClN2 |
|---|---|
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)8-7-10-9-5-3-4-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
AFUALTLGGAQFKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1CCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


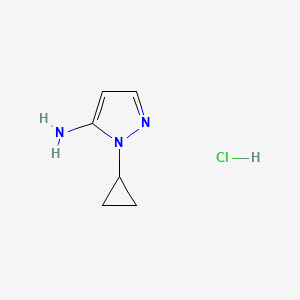
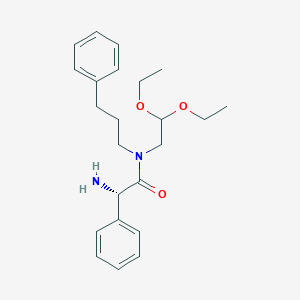
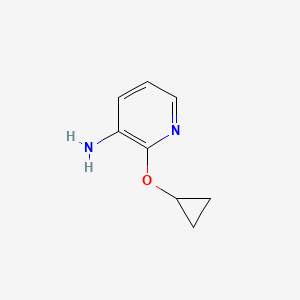
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

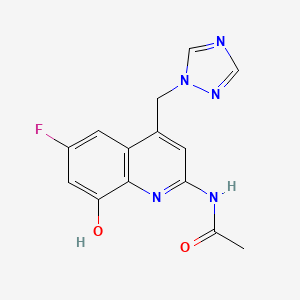
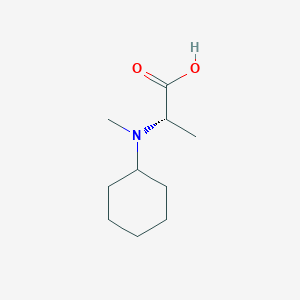


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
